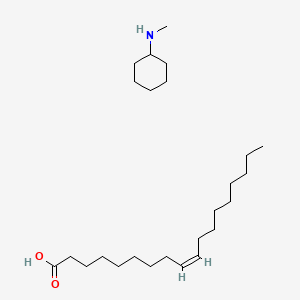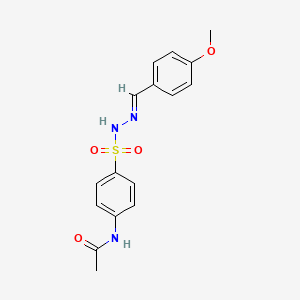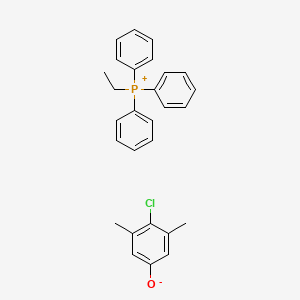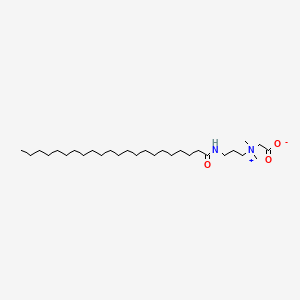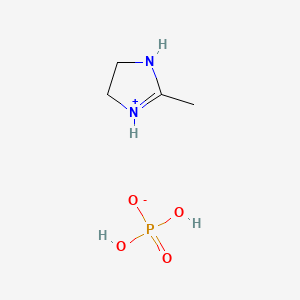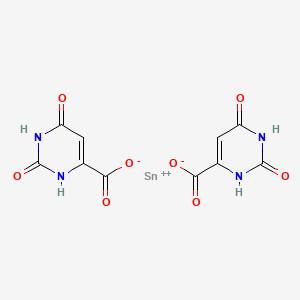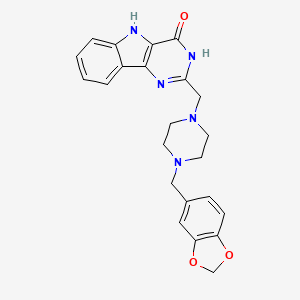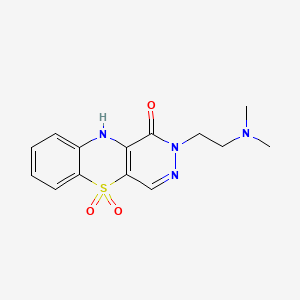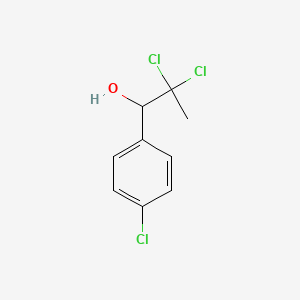
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol is a chemical compound with the molecular formula C9H9Cl3O It is known for its unique structure, which includes a benzene ring substituted with a chloro group and a methanol group attached to a dichloroethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol typically involves the chlorination of alpha-(1,1-dichloroethyl)benzenemethanol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups like hydroxyl, amino, or alkoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
Applications De Recherche Scientifique
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichloroethyl groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)ethanol
- 4-Chloro-alpha-methylbenzyl alcohol
- 4-Chlorophenylmethylcarbinol
Uniqueness
4-Chloro-alpha-(1,1-dichloroethyl)benzenemethanol is unique due to the presence of both chloro and dichloroethyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
37610-56-3 |
|---|---|
Formule moléculaire |
C9H9Cl3O |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O/c1-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3 |
Clé InChI |
VPCQMIQNSVRPAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)Cl)O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


